molecular formula C9H18Cl2N2O3 B1430852 Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride CAS No. 1803566-01-9

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride

Cat. No.: B1430852
CAS No.: 1803566-01-9
M. Wt: 273.15 g/mol
InChI Key: GZFREGTXBJVSPZ-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N2O3. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride typically involves the reaction of piperazine with oxetane-3-carboxylic acid methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of piperazine-substituted compounds .

Scientific Research Applications

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperazin-1-yl)propanoate
  • Methyl 3-(piperazin-1-yl)butanoate
  • Methyl 3-(piperazin-1-yl)pentanoate

Uniqueness

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride is unique due to its oxetane ring, which imparts distinct chemical properties compared to other piperazine derivatives. This structural feature enhances its stability and reactivity, making it particularly valuable in synthetic and pharmaceutical applications .

Properties

IUPAC Name

methyl 3-piperazin-1-yloxetane-3-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3.2ClH/c1-13-8(12)9(6-14-7-9)11-4-2-10-3-5-11;;/h10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFREGTXBJVSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(COC1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride
Reactant of Route 2
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride
Reactant of Route 3
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride
Reactant of Route 6
Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride

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